2-(1H-benzotriazol-1-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide typically involves the reaction of benzotriazole with an appropriate acylating agent, followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of anhydrous aluminum chloride as a catalyst under neat conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation under reduced pressure and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzotriazole and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the benzotriazole or pyrazole rings.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide exerts its effects involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is crucial in peptide synthesis, where the compound helps in the efficient formation of peptide chains .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU): A widely used coupling reagent in peptide synthesis.
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate: Another coupling reagent with similar applications.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide is unique due to the presence of both benzotriazole and pyrazole rings, which enhance its reactivity and versatility in various chemical reactions. This dual-ring structure distinguishes it from other coupling reagents, providing unique advantages in specific synthetic applications.
Properties
Molecular Formula |
C15H18N6O |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[3-(3-methylpyrazol-1-yl)propyl]acetamide |
InChI |
InChI=1S/C15H18N6O/c1-12-7-10-20(18-12)9-4-8-16-15(22)11-21-14-6-3-2-5-13(14)17-19-21/h2-3,5-7,10H,4,8-9,11H2,1H3,(H,16,22) |
InChI Key |
PSAXQDDSYVNZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCCNC(=O)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.